Product packaging for Silylgermane(Cat. No.:CAS No. 13768-63-3)

Silylgermane

Cat. No.: B087479
CAS No.: 13768-63-3
M. Wt: 106.76 g/mol
InChI Key: CBEQHMYZJXLLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Silylgermane ( 13768-63-3), with the molecular formula H 3 Si−GeH 3 , is a colorless, flammable gas with an unpleasant and irritating odor . It is a fundamental inorganic compound that serves as a versatile precursor in advanced materials research, particularly in the chemical vapor deposition (CVD) of silicon-germanium (SiGe) thin films . Its molecular structure is ethane-like, featuring a direct silicon-germanium bond, and the compound is unstable in air and reacts with alkalis . This reagent is critically valuable in the fields of electronics and photovoltaics. Its primary research applications include its use as a precursor for the synthesis of germanium quantum dots, germanium nanowires, and in the production of semiconductors and solar cells . The mechanism of action for these applications involves thermal decomposition during CVD processes, where this compound serves as a single-source molecule that simultaneously supplies both silicon and germanium, enabling the controlled formation of SiGe alloy layers . Safety Information: this compound is extremely flammable, toxic, and corrosive. It poses severe hazards, including the risk of being fatal if inhaled and causing severe, permanent damage to eyes and skin. It must be handled with appropriate personal protective equipment and only in a well-ventilated controlled environment, such as a fume hood . Note: This product is intended for laboratory and research purposes only. It is strictly designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula GeH6Si B087479 Silylgermane CAS No. 13768-63-3

Properties

CAS No.

13768-63-3

Molecular Formula

GeH6Si

Molecular Weight

106.76 g/mol

InChI

InChI=1S/GeH3.H3Si/h2*1H3

InChI Key

CBEQHMYZJXLLJO-UHFFFAOYSA-N

SMILES

[SiH3].[GeH3]

Canonical SMILES

[SiH3].[GeH3]

Pictograms

Flammable; Compressed Gas; Corrosive; Acute Toxic

Origin of Product

United States

Advanced Synthetic Methodologies for Silylgermane and Its Derivatives

Catalytic and Reductive Activation Pathways in Silylgermane Synthesis

The formation of the Si-Ge bond and the generation of reactive intermediates from this compound precursors are pivotal steps in the synthesis of these compounds. Modern synthetic strategies employ catalytic and reductive methods to achieve these transformations efficiently and selectively.

Catalyst-mediated reactions for the formation of the Si–Ge bond

Catalytic methods offer an efficient route to construct the Si-Ge bond. Transition-metal-catalyzed reactions, such as dehydrogenative coupling, have shown promise, although they can be limited in substrate scope and selectivity. nih.gov For instance, platinum complexes like Pt(PPh₃)₄ have been utilized in the stereospecific Si-H borylation of silicon-stereogenic hydrosilanes, a reaction that can be adapted for Si-Ge bond formation. chemrxiv.orgnih.gov This highlights the potential of transition metal catalysts to facilitate the coupling of silicon and germanium precursors.

Lewis acid catalysis also plays a role in the chemistry of silylgermanes. For example, 1-chloropentamethyl-1-silylgermane undergoes a Lewis acid-catalyzed rearrangement to its isomer, 1-chloro-2,2-dimethyl-1,1,1-trimethylthis compound. acs.orgacs.org This demonstrates that the Si-Ge linkage can be manipulated under acidic conditions, offering pathways to different isomers.

Electrochemical strategies for Si–Ge cross-coupling and related heterodisilane syntheses

Electrochemical methods present a modern and versatile approach for forming Si-Ge bonds. nih.gov This strategy relies on the reductive activation of chlorosilanes and chlorogermanes to generate reactive intermediates that can then couple. nih.govosti.govchemrxiv.org By carefully controlling the reduction potential, it is possible to achieve selective cross-coupling over homocoupling. nih.gov

This electrochemical approach has been successfully applied to the synthesis of silylgermanes with good selectivity. nih.gov The method's utility is further demonstrated by its application in the synthesis of various heterodisilanes and oligosilanes, showcasing its broader potential in constructing bonds between group 14 elements. nih.govchemrxiv.orgchemrxiv.org The mechanism is thought to involve a radical-polar crossover, where the differential activation of the starting materials is key to the observed selectivity. nih.govosti.gov

Table 1: Electrochemical Synthesis of Silylgermanes and Related Heterodisilanes This interactive table summarizes the yields and selectivities of various silylgermanes and heterodisilanes synthesized via an electrochemical approach.

ProductYield (%)Selectivity (Cross/Homo)
Heterodisilane (B7)757:1
Trisilane (B8)->20:1
Pentasilane (B9)->20:1
This compound (B10)-Good
This compound (B11)-Good
Arylfluoride-functionalized heterodisilane (B12)-9:1
Alkene-functionalized heterodisilane (B13)->20:1
Data sourced from nih.gov.

Reductive activation approaches for the generation of silyl (B83357) anion intermediates from this compound precursors

The generation of silyl anions is a crucial step for many subsequent functionalization reactions. Reductive cleavage of the Si-Ge bond in silylgermanes provides a pathway to these valuable intermediates. Research has shown that lithium metal can selectively cleave the Si-Ge bond in optically active silylgermanes to produce enantiomerically pure silyllithiums without racemization. chemrxiv.orgscribd.comresearchgate.net This method, however, can produce stoichiometric amounts of undesired byproducts, such as trimethylgermyl lithium, which can compete in subsequent reactions. chemrxiv.org

Another approach involves the use of organolithium reagents. For example, treatment of phenyl-substituted silylgermanes like Ph₃SiGeMe₃ and Me₃SiGePh₃ with methyllithium (B1224462) results in the cleavage of the Si-Ge bond to form the corresponding methylsilane and a germyllithium species. acs.orgacs.org This reactivity highlights a preference for the cleavage of the Si-Ge bond and the formation of a germanium-centered anion.

Stereospecific Synthesis of Chiral this compound Analogues

The synthesis of chiral molecules containing a stereogenic silicon center is a significant challenge in organosilicon chemistry. The development of stereospecific methods is crucial for accessing optically active silylgermanes and their derivatives.

Methodologies for generating silicon-stereogenic silyl nucleophiles

A key strategy for the stereospecific synthesis of chiral silicon compounds is the generation of silicon-stereogenic silyl nucleophiles. chemrxiv.orgscribd.com One successful approach involves the reaction of chiral disilanes or optically active silylgermanes with lithium metal, which generates chiral silyllithiums with retention of configuration. chemrxiv.orgresearchgate.net

More recently, a practical method has been developed for generating silicon-stereogenic silyl nucleophiles from chiral silylboranes. nih.govscribd.comresearchgate.net These silylboranes are synthesized via a stereospecific platinum-catalyzed borylation of chiral hydrosilanes. chemrxiv.orgnih.gov Subsequent activation with methyllithium produces the desired chiral silyl nucleophile with high enantiopurity and configurational stability. nih.govscribd.comresearchgate.net This method is notable for its high stereospecificity and broad applicability to a range of substituted silylboranes. nih.govresearchgate.net

Table 2: Stereospecific Synthesis of Silicon-Stereogenic Silylboranes and their Conversion to Silyl Nucleophiles This interactive table presents the yields and enantiomeric excess (ee) for the synthesis of chiral silylboranes and their subsequent conversion to chiral hydrosilanes upon quenching, demonstrating the retention of stereochemistry.

EntryChiral HydrosilaneChiral SilylboraneYield of Silylborane (%)ee of Silylborane (%)Yield of Hydrosilane from Quenched Nucleophile (%)ee of Hydrosilane (%)
1(–)-(R)-1a(–)-(R)-2a83>9983>99
Data sourced from chemrxiv.org.

Investigations into configurational stability during chiral this compound synthesis

A critical aspect of synthesizing chiral molecules is ensuring the configurational stability of the stereogenic centers throughout the reaction sequence. In the context of silylgermanes and related chiral silicon compounds, significant effort has been dedicated to understanding and maintaining stereochemical integrity.

Studies on the generation of chiral silyllithiums from optically active silylgermanes have shown that the cleavage of the Si-Ge bond with lithium metal proceeds without racemization, yielding enantiomerically pure silyllithiums. chemrxiv.orgscribd.comresearchgate.net This indicates a high degree of configurational stability at the silicon center during this reductive cleavage.

Furthermore, the chiral silyl nucleophiles generated from silylboranes have been found to be configurationally stable, even at room temperature. chemrxiv.org When these nucleophiles are reacted with electrophiles, such as chlorosilanes, the corresponding products are formed with perfect stereospecificity, proceeding with retention of configuration. chemrxiv.org This high configurational stability is a key feature that makes these methodologies synthetically valuable for the construction of a wide array of optically active organosilicon compounds. chemrxiv.orgscribd.com

Development of Novel Synthetic Strategies for Functionalized Silylgermanes

The synthesis of silylgermanes possessing specific functional groups is a burgeoning area of research, driven by the unique properties and potential applications of these heterobimetallic compounds in materials science and as synthetic intermediates. Recent advancements have focused on developing novel catalytic and electrochemical methods that offer greater control over selectivity, efficiency, and functional group tolerance compared to traditional approaches.

Electrochemical Cross-Coupling of Halosilanes and Halogermanes

A significant development in the synthesis of functionalized silylgermanes is the use of electrochemical methods. An electroreductive cross-coupling strategy has been demonstrated for the synthesis of silylgermanes from readily available chlorosilane and chlorogermane precursors. chemrxiv.orgnih.gov This method operates under milder conditions than traditional Wurtz-type couplings, which often suffer from poor functional group tolerance. nih.gov The electrochemical approach allows for the preparation of silylgermanes bearing functional groups such as arylfluoride and thiophene. chemrxiv.org The process is believed to proceed through the selective generation of silyl anion intermediates, which then react with the chlorogermane. nih.gov

Key Features of Electrochemical Synthesis:

Mild Conditions: Avoids the use of harsh alkali metals. nih.gov

High Selectivity: Demonstrates excellent selectivity for hetero-coupling over homo-coupling. chemrxiv.org

Functional Group Tolerance: Enables the synthesis of silylgermanes with functionalities like arylfluoride and thiophene. chemrxiv.org

Table 1: Electrochemical Synthesis of Functionalized Silylgermanes chemrxiv.org
Chlorosilane PartnerChlorogermane PartnerProductYieldSelectivity (Cross:Homo)
PhMe2SiClMe3GeClPhMe2Si-GeMe3Good>20:1
(4-F-C6H4)Me2SiClMe3GeCl(4-F-C6H4)Me2Si-GeMe3Good>20:1
(2-Thiophenyl)Me2SiClMe3GeCl(2-Thiophenyl)Me2Si-GeMe3Good>20:1

Transition Metal-Catalyzed Carbene Insertion into Ge-H Bonds

Catalytic carbene insertion into the Ge-H bond of hydrogermanes represents a powerful method for constructing C-Ge bonds and introducing functionality. A notable advancement is the copper-catalyzed enantioselective insertion of carbenes into Ge-H bonds, which allows for the synthesis of chiral α-trifluoromethyl organogermanes. acs.org This protocol utilizes a tunable chiral spirosilacycle-based (SPSiBox) ligand to achieve high yields and enantioselectivities. acs.org A single catalytic system can be employed for carbene insertion into both Si-H and Ge-H bonds, highlighting the versatility of this approach despite the differences between the two elements. acs.org The resulting enantioenriched organogermanes can be further transformed into other valuable chiral molecules, such as germacycles. acs.org

Research Findings from Copper-Catalyzed Ge-H Insertion:

High Enantioselectivity: Achieves up to 90% enantiomeric excess (ee) for the synthesis of chiral organogermanes. acs.org

Broad Substrate Scope: The method is applicable to a range of hydrogermanes and diazo compounds.

Synthetic Utility: The chiral organogermane products can be converted into more complex structures, such as chiral germacycles, via subsequent reactions like intramolecular C-H arylation. acs.org

Table 2: Enantioselective Copper-Catalyzed Carbene Insertion into Ge-H Bonds acs.org
HydrogermaneCarbene PrecursorCatalyst SystemProductYieldEnantiomeric Excess (ee)
Ph2GeH2CF3CHN2CuBr/SPSiBox LigandPh2GeH(CH2CF3)HighHigh
PhMeGeH2CF3CHN2CuBr/SPSiBox LigandPhMeGeH(CH2CF3)HighHigh
(Mesityl)2GeH2CF3CHN2CuBr/SPSiBox Ligand(Mesityl)2GeH(CH2CF3)79%90%

Synthesis of Alkoxy-Functionalized Silylgermanes

Alkoxy-functionalized silylgermanes serve as important precursors for more complex structures, such as zwitterionic germanides. A synthetic route to alkoxy-substituted silylgermanes involves a multi-step process starting from readily available precursors like tetrakis(trimethylsilyl)germane (Ge(SiMe₃)₄). rsc.org The initial step involves a chlorodemethylation reaction, followed by treatment with an alkoxy alcohol in the presence of a base to introduce the desired alkoxy functionality. rsc.org

Synthetic Pathway to Alkoxy-Silylgermanes:

Chlorodemethylation: Reaction of Ge(SiMe₃)₄ with AlCl₃ and acetyl chloride to yield Ge(SiMe₂Cl)₄. rsc.org

Alkoxylation: Subsequent reaction with an alkoxy alcohol, such as 2-methoxyethanol (B45455) (HOCH₂CH₂OMe), in the presence of triethylamine (B128534) (NEt₃) to afford the tetra-alkoxy-functionalized germane (B1219785), Ge(SiMe₂OCH₂CH₂OMe)₄. rsc.org

These functionalized precursors can then undergo further reactions, for example, with metal alkoxides like potassium tert-butoxide (KOBuᵗ), to form zwitterionic germanides. rsc.org

Dehydrogenative Coupling and Hydroelementation Strategies

Dehydrogenative coupling reactions, catalyzed by transition metals, are emerging as a sustainable method for forming bonds between elements with concomitant release of hydrogen gas. While extensively studied for Si-N and Si-O bond formation, the principles can be extended to the synthesis of Si-Ge bonds. nih.govund.edu Similarly, transition metal-catalyzed hydroelementation of unsaturated carbon-carbon bonds offers a versatile strategy for introducing silyl and germyl (B1233479) groups. researchgate.net Ligand-controlled regioselectivity allows for the synthesis of either α- or β-adducts from the same starting materials by simply modifying the ligand on the metal catalyst. researchgate.net Although specific examples focusing solely on this compound synthesis via these methods are still developing, they represent promising future directions for creating functionalized silylgermanes with high degrees of control.

Sophisticated Structural Elucidation and Spectroscopic Characterization of Silylgermane

Molecular Geometry and Conformational Analysis Research

The arrangement of atoms in space and the rotational behavior around the silicon-germanium bond are fundamental aspects of silylgermane's chemistry.

Gas-phase electron diffraction has been a pivotal technique for elucidating the molecular structure of this compound. researchgate.net By analyzing the scattering of a beam of electrons by this compound molecules, researchers can determine key geometric parameters. A joint analysis of electron diffraction intensities and the rotational constant has provided precise measurements of bond lengths and angles. researchgate.net

The key structural parameters determined from these studies are summarized in the table below.

ParameterValue (rₐ distances and ∠α angles)Uncertainty (2σ)
Ge-Si bond length2.364 Å0.001 Å
Ge-H bond length1.538 Å0.003 Å
Si-H bond length1.494 Å0.006 Å
HGeH bond angle108.8°0.3°
HSiH bond angle108.8°0.3°
Data from a joint analysis of electron diffraction intensities and the rotational constant. researchgate.net

Interestingly, the experimentally determined Ge-Si bond length is noted to be 0.04–0.07 Å shorter than various ab initio theoretical results reported in the literature, highlighting the importance of experimental validation. researchgate.net

Conformational analysis, which explores the different spatial arrangements of a molecule due to rotation around single bonds, indicates that this compound, similar to ethane, exhibits hindered rotation around the Si-Ge bond. libretexts.org The staggered conformation, where the hydrogen atoms on the silicon and germanium are as far apart as possible, is more stable than the eclipsed conformation. researchgate.net This preference is attributed to a combination of steric hindrance and electronic effects. libretexts.orgresearchgate.net

Vibrational Spectroscopy and Normal Mode Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a window into the dynamic nature of the this compound molecule by probing its characteristic vibrational modes.

The vibrational spectra of this compound have been thoroughly investigated using both experimental and theoretical methods. researchgate.netresearchgate.net Experimental laser Raman and infrared spectra have been recorded and analyzed based on fundamentals, combinations, and overtones, assuming a C₃ᵥ point group symmetry for the molecule. researchgate.netresearchgate.net These experimental findings are complemented by theoretical calculations, such as those using the GAUSSIAN 98 set of quantum chemistry codes, which predict the normal mode frequencies and their corresponding infrared and Raman intensities. researchgate.netnih.gov

A group theoretical analysis predicts seven types of motion for this compound: Si-H stretch, Ge-H stretch, Si-Ge stretch, H-Si-H bend, H-Ge-H bend, SiH₃ wag/GeH₃ wag, and Si-Ge torsion. researchgate.netnih.gov All normal modes have been successfully assigned to one of these vibrational types. researchgate.netnih.gov The table below presents a selection of the fundamental vibrational frequencies for this compound.

Vibrational ModeFrequency (cm⁻¹)
Si-H stretch~2150
Ge-H stretch~2100
SiH₃ deformation~900
GeH₃ deformation~850
Si-Ge stretch362
Frequencies are approximate and sourced from various spectroscopic studies. The ν(SiGe) was reassigned at 362 cm⁻¹ based on Raman spectra. researchgate.net

Isotopic substitution is a powerful tool in vibrational spectroscopy for confirming vibrational assignments. hawaii.eduslideshare.net By replacing atoms with their heavier isotopes, the vibrational frequencies associated with those atoms are shifted, providing clear evidence for their involvement in a particular mode. princeton.edunih.gov This technique has been applied to this compound, with studies on deuterated species such as SiH₃GeD₃ and SiD₃GeH₃. researchgate.net

The infrared spectra of gaseous and solid SiH₃GeH₃, SiH₃GeD₃, and SiD₃GeH₃ have been reported. researchgate.net A vibrational force field with 14 symmetry coordinate force constants was fitted to the observed gas fundamental frequencies and Coriolis constants. researchgate.net This force field was also successfully applied to data for methylgermane and silylmethane. researchgate.net The study of these isotopically substituted molecules has been crucial in refining the vibrational assignments and understanding the force constants within the this compound molecule. researchgate.net For instance, substituting hydrogen with deuterium (B1214612) leads to a significant decrease in the frequency of the corresponding stretching and bending modes due to the increased mass. libretexts.org

Theoretical and experimental infrared and Raman spectroscopic investigations of this compound

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for probing the structure of this compound and related compounds, providing information about the local chemical environment of specific nuclei.

While solution-state NMR provides valuable data, solid-state NMR (ssNMR) offers unique advantages for studying the structure of solid materials. preprints.orgwikipedia.org In the solid state, molecules have restricted motion, leading to anisotropic interactions that can provide detailed structural information. wikipedia.org Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and enhance spectral resolution. preprints.org

In the context of this compound-related compounds, ssNMR can be used to gain insights into the local atomic structure. sioc-journal.cnmdpi.com For example, 29Si and 73Ge NMR can provide direct information about the silicon and germanium environments. Studies have shown correlations between the chemical shifts of 73Ge and 29Si, which can be valuable for structural analysis. researchgate.net Proton NMR spectra of this compound and related hydrides have also been recorded and interpreted in terms of inductive and anisotropic effects. researchgate.net Although specific solid-state NMR studies dedicated solely to this compound are not extensively detailed in the provided search results, the principles and applications of ssNMR to related organosilicon and organogermanium compounds demonstrate its potential for providing comprehensive structural insights. sioc-journal.cnmdpi.com

Complementary Advanced Characterization Techniques for this compound Systems

Beyond fundamental spectroscopic methods, a range of sophisticated techniques are employed to fully characterize this compound systems. These include mass spectrometry and gas chromatography for separation and identification, as well as X-ray diffraction for the detailed structural analysis of solid-state derivatives. These methods are often used in conjunction to provide a complete picture of the chemical and physical properties of this compound-based materials.

Gas chromatography (GC) and mass spectrometry (MS) are powerful tools for the analysis of volatile compounds like this compound and its derivatives. researchgate.net GC is particularly effective in separating complex mixtures of silicon-germanium hydrides, which are often produced during synthesis. researchgate.net The retention time of a compound in a GC column is a characteristic property that aids in its identification. researchgate.net For instance, the retention times of silylgermanes can be reliably interpolated or extrapolated, facilitating the identification of individual components in a mixture. researchgate.net

Mass spectrometry provides detailed information about the molecular weight and fragmentation patterns of molecules. In the study of this compound, mass spectra reveal the various ionic fragments produced upon electron impact. researchgate.net This data is crucial for confirming the identity of the compound and for deducing aspects of its structure and bonding. For example, the mass spectra of this compound, along with related hydrides like silane (B1218182), disilane (B73854), germane (B1219785), and digermane (B87215), have been extensively studied to understand their positive ion fragmentation patterns. researchgate.netacs.org

A detailed analysis of the mass spectrum of this compound shows the relative abundances of different ionic species. The most abundant ions are typically those formed by the loss of one or more hydrogen atoms. The study of appearance potentials of selected ions from these compounds has enabled the determination of important thermochemical values. researchgate.net

Below is a table summarizing the appearance potentials for various ions of digermane (Ge₂H₆), a related compound, which provides a reference for understanding the fragmentation of germanium hydrides.

IonAppearance Energy (eV)Other ProductsReference
Ge⁺13.3 ± 0.3? nist.gov
GeH₃⁺10.26 ± 0.10? nist.gov
Ge₂⁺13.1 ± 0.33H₂ nist.gov
Ge₂H⁺13.0 ± 0.32H₂ + H nist.gov
Ge₂H₂⁺12.9 ± 0.32H₂ nist.gov
Ge₂H₃⁺12.8 ± 0.3H₂ + H nist.gov
Ge₂H₄⁺12.7 ± 0.3H₂ nist.gov
Ge₂H₅⁺12.6 ± 0.3H nist.gov

This interactive data table is based on data from the NIST WebBook for digermane and serves as an illustrative example of the type of data obtained from mass spectrometry studies of related hydrides.

The combination of GC and MS (GC-MS) is a particularly powerful technique for analyzing complex mixtures of this compound derivatives. researchgate.netbiomedpharmajournal.org The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a detailed mass spectrum for each separated component, allowing for their definitive identification.

For example, X-ray structure analysis has been performed on various this compound compounds, including those with bulky substituents. researchgate.netresearchgate.net These studies have revealed how steric repulsion between substituent groups influences the molecular structure, as reflected in torsion angles and interatomic distances. researchgate.netresearchgate.net In a series of silylgermanes, it was observed that the Ge-Si bond length increases with the size of the substituents. researchgate.net

The crystal structures of several this compound-derived compounds have been determined, providing valuable data for understanding their solid-state properties. For instance, the crystal structure of propylenediammonium hexafluorosilicate, a related organosilicon compound, was characterized by single-crystal X-ray diffraction, revealing its monoclinic crystal system and space group. biointerfaceresearch.com

Below is a table showcasing crystallographic data for a this compound-related compound, illustrating the type of information obtained from XRD analysis.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
NH₃(CH₂)₃NH₃SiF₆C₃H₁₂F₆N₂SiMonoclinicP2₁/c18.871(4)5.879(2)17.345(3)117.331(3)1709.444

This interactive data table is based on data for Propylenediammonium Hexafluorosilicate and is provided as an example of crystallographic data obtained through X-ray diffraction analysis.

The comparison of X-ray diffraction patterns of silicon, germanium, and SiGe alloys provides insights into the crystalline nature of these materials. researchgate.net The diffraction patterns reveal information about the crystal structure and can indicate the presence of any impurities or oxides. researchgate.net

Theoretical and Computational Chemistry Investigations of Silylgermane

Quantum Chemical Studies of Electronic Structure and Interatomic Bonding in Silylgermane

Quantum chemical calculations offer profound insights into the fundamental nature of the chemical bonds and electronic distribution within the this compound molecule. These studies are crucial for understanding its stability, reactivity, and physical properties.

Molecular Orbital (MO) theory is a cornerstone for describing the electronic structure of molecules, positing that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. scribd.comsolubilityofthings.com In this compound, the application of MO theory reveals the nature of the silicon-germanium (Si-Ge) bond and the surrounding silicon-hydrogen (Si-H) and germanium-hydrogen (Ge-H) bonds.

Theoretical examinations of this compound's molecular orbitals show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in defining its chemical reactivity. researchgate.netnumberanalytics.com For radical anions of similar molecules like disilane (B73854) and digermane (B87215), studies have shown that the unpaired electron occupies a σ* antibonding orbital, which is also relevant to understanding the electronic behavior of this compound. researchgate.net The bonding in this compound can be analyzed by examining its molecular orbitals, which are derived from the valence atomic orbitals of silicon, germanium, and hydrogen. researchgate.netnih.gov

To accurately model the electronic structure of molecules containing heavier elements like germanium, computational chemists often employ pseudopotential and ab initio methods. researchgate.netarxiv.org Ab initio methods solve the Schrödinger equation from first principles without empirical parameters, providing a rigorous theoretical foundation. arxiv.org However, for atoms with many electrons, all-electron ab initio calculations can be computationally prohibitive.

This is where pseudopotentials become invaluable. A pseudopotential replaces the core electrons and the strong nuclear potential with a weaker effective potential, allowing calculations to focus only on the chemically active valence electrons. arxiv.orgacs.org This approach significantly reduces computational cost without a substantial loss of accuracy for many chemical properties. arxiv.org

Studies on molecules in the XH₃YH₃ series (where X, Y = C, Si, Ge) have successfully used pseudopotentials within the self-consistent field approximation to calculate valence molecular orbitals. acs.org These calculations have shown good agreement with experimental data where available. acs.org For the related digermane (Ge₂H₆), comparisons between pseudopotential calculations and all-electron calculations that include core-valence correlation have demonstrated the high accuracy of the pseudopotential approach. tandfonline.com Specifically, the frozen-core and core-polarization components of the pseudopotential were found to be accurate to within ~2 and 1 picometers, respectively, for the internuclear distance. tandfonline.com The advancement of these methods has been crucial for obtaining reliable theoretical data on the electronic structure of this compound and related compounds. researchgate.net

Molecular orbital theory applications to understanding this compound bonding characteristics

Reaction Pathway and Mechanism Elucidation through Computational Modeling in this compound Chemistry

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. smu.edumdpi.comnih.govfrontiersin.orgdiva-portal.org In the context of this compound chemistry, computational studies have been used to explore potential reactions and fragmentation pathways.

For instance, density functional theory (DFT) and molecular orbital theory have been employed to investigate the nature of bonding in germasilene (H₂Ge=SiH₂) and its isomers, which can be formed from this compound precursors. researchgate.net These studies help to understand the relative stabilities of different isomeric structures and the potential energy surfaces connecting them.

Furthermore, computational methods have been applied to study the fragmentation of related β-silyl radicals. researchgate.net By calculating the activation and reaction energies for processes like β-fragmentation, researchers can establish relationships between the molecular structure and the reaction barrier. researchgate.net This knowledge is valuable for predicting the most likely reaction pathways and for designing precursors for specific chemical applications. researchgate.net The combination of quantum chemical calculations with microkinetic modeling allows for a detailed investigation of reaction mechanisms, including the identification of dominant pathways and rate-determining steps. mdpi.com

Computational insights into reaction dynamics and potential energy surfaces of this compound transformations

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving this compound (H₃SiGeH₃). Through the calculation of potential energy surfaces (PES), which map the energy of a system as a function of its atomic coordinates, chemists can gain a deeper understanding of reaction pathways, transition states, and product formation. wikipedia.orglibretexts.org

A key aspect of studying this compound transformations is understanding its decomposition pathways. Kinetic studies suggest that while this compound may be the initial product in certain reactions, it can subsequently decompose. researchgate.netresearchgate.net For instance, thermochemical considerations indicate that H₃SiGeH₃ can break down into germylene (GeH₂) and silane (B1218182) (SiH₄) under experimental conditions. researchgate.net The study of the PES for such reactions reveals the energy barriers and intermediate structures involved in these transformations. researchgate.net

The dynamics of reactions involving species related to this compound, such as the reaction of D1-silylidyne (SiD) with silane (SiH₄), have been investigated using a combination of crossed molecular beam experiments and electronic structure calculations. These studies help to elucidate the formation of various silicon hydride transients and provide insights into the isomerization processes and reaction dynamics of dinuclear silicon hydrides. nih.gov Similarly, the gas-phase reaction of germanium atoms with silane has been studied to understand the formation of the germaniumsilylene 'butterfly' molecule (Ge(μ−H₂)Si). researchgate.net This research highlights the importance of intersystem crossing from triplet to singlet surfaces and subsequent hydrogen migrations in the reaction mechanism. researchgate.net

Computational methods are also employed to predict the vibrational frequencies and normal modes of this compound. researchgate.net By assigning these modes to specific molecular motions like Si-H stretching, Ge-H stretching, and Si-Ge torsion, researchers can interpret experimental infrared and Raman spectra. researchgate.net These theoretical predictions of vibrational spectra are crucial for identifying and characterizing this compound and its transformation products.

The table below summarizes key computational insights into the transformations of this compound and related species.

Transformation/ProcessComputational Method(s)Key Insights
This compound Decomposition Thermochemical analysis, Potential Energy Surface (PES) calculationsThis compound can decompose to germylene (GeH₂) and silane (SiH₄). The PES reveals the energy landscape of this decomposition. researchgate.net
D1-Silylidyne + Silane Reaction Electronic structure calculationsElucidates the formation of nearly isoenergetic monobridged silylidynesilylenes and silylsilylidyne through molecular hydrogen loss. nih.gov
Germanium + Silane Reaction Electronic structure and statistical calculationsReaction proceeds via a van der Waals complex, insertion, intersystem crossing, and hydrogen migrations to form germaniumsilylene. researchgate.net
This compound Vibrational Analysis Ab initio and Density Functional Theory (DFT)Prediction and assignment of normal mode frequencies, aiding in the interpretation of experimental vibrational spectra. researchgate.net

Comparative Analysis of Theoretical Predictions with Experimental Observations in this compound Studies

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. quora.com This comparative analysis is essential for establishing the accuracy and predictive power of the computational methods employed in studying this compound.

For this compound and its derivatives, theoretical calculations of molecular geometries, vibrational frequencies, and thermochemical properties are often compared with experimental results obtained from techniques like Fourier-transform infrared spectroscopy (FTIR), multinuclear NMR, and mass spectrometry. capes.gov.br For instance, studies on this compound have shown that correlated levels of theory, when used with appropriate basis sets, can accurately reproduce well-established experimental parameters. researchgate.net However, discrepancies can also arise, leading to a re-evaluation of either the theoretical assumptions or the experimental interpretations. One such study suggested that the assumptions of intrinsically related GeH and SiH bond lengths and equal HSiH and HGeH angles in this compound may not be justified based on theoretical data. researchgate.net

In the context of reaction dynamics, quasi-classical trajectory (QCT) calculations based on a potential energy surface can be compared with experimental findings from crossed molecular beam experiments. rsc.org For example, in the reaction of germyl (B1233479) radicals (GeH₃) with NF₃, theoretical calculations at different levels of theory (CASSCF, MP2, DFT) were used to support the experimental observation of two competing reaction mechanisms: homolytic substitution and fluorine abstraction. nih.gov The calculated reaction enthalpies were in excellent agreement with experimental values. nih.gov

The table below presents a comparative analysis of theoretical predictions and experimental observations for this compound and related systems.

Property/ProcessTheoretical PredictionExperimental ObservationLevel of Agreement
This compound Molecular Geometry Bond lengths and angles calculated using ab initio and DFT methods. researchgate.netMicrowave spectroscopy data. researchgate.netGood agreement, though some theoretical results challenge experimental assumptions about bond lengths and angles. researchgate.net
This compound Vibrational Frequencies Normal mode frequencies calculated using GAUSSIAN 98. researchgate.netInfrared and Raman spectra. researchgate.netSuccessful assignment of all normal modes to predicted motions. researchgate.net
GeH₃ + NF₃ Reaction Enthalpy Calculated exothermicity of 67.9-70.8 kcal mol⁻¹ for fluorine abstraction. nih.govExperimental exothermicity of ~67 kcal mol⁻¹. nih.govExcellent agreement. nih.gov
Synthesis of (H₃Ge)ₓSiH₄₋ₓ Structural, thermochemical, and vibrational properties studied using DFT. capes.gov.brCharacterized by FTIR, NMR, mass spectrometry, and Rutherford backscattering. capes.gov.brDetailed comparison corroborates the synthesis of specific molecular structures. capes.gov.br

This continuous feedback loop between theoretical prediction and experimental observation is crucial for advancing our understanding of the fundamental chemistry of this compound and for developing more accurate computational models for predicting the behavior of complex chemical systems. quora.comrsc.org

Reaction Mechanisms and Chemical Kinetics of Silylgermane

Mechanistic Pathways of Silylgermane Formation and Chemical Reactivity

The formation and subsequent reactions of this compound proceed through several distinct mechanistic pathways, including catalyzed syntheses, electron transfer processes, and radical-mediated transformations.

The synthesis of this compound (H₃SiGeH₃) and its substituted derivatives can be achieved through various methods, often employing catalysts to facilitate the reaction. A common laboratory preparation involves a silent electric discharge through a mixture of silane (B1218182) and germane (B1219785) gases. wikipedia.org Other methods include the reaction of germane with chlorosilane or silicon tetrachloride, often in the presence of a reducing agent. wikipedia.org

For substituted silylgermanes, catalytic routes are common. The general reaction of hydrosilylation, which involves the addition of a Si-H bond across an unsaturated bond, is frequently catalyzed by platinum-group metal complexes. mdpi.com While the specific mechanism can vary, the Chalk-Harrod mechanism is a widely accepted model for the hydrosilylation of alkenes, involving oxidative addition, alkene insertion, and reductive elimination steps. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed. wikipedia.orgmit.edu

The synthesis of organic silylgermanes (R₃Si-GeR'₃) can be accomplished via the reaction between an alkali metal silyl (B83357) compound, such as silylpotassium (R₃SiK), and a chlorogermane (R'₃GeCl), or conversely, between a germylpotassium (R'₃GeK) and a chlorosilane (R₃SiCl). wikipedia.org Another route to fully alkylated silylgermanes involves a Wurtz-type coupling, reacting a trialkylsilyl halide and a trialkylgermyl halide with sodium metal. wikipedia.org

In the gas phase, this compound can be formed from the reaction of silylene (SiH₂) with germane (GeH₄). rsc.org This process is believed to proceed via a fast association or insertion mechanism. rsc.orgresearchgate.net

Table 1: Selected Catalyzed Synthetic Routes for Silylgermanes

Reactants Catalyst/Conditions Product Reference
Silane (SiH₄) + Germane (GeH₄) Silent electric discharge This compound (H₃SiGeH₃) wikipedia.org
Germane (GeH₄) + Chlorosilane (SiH₃Cl) Catalyst This compound (H₃SiGeH₃) wikipedia.org
R₃SiH + Alkene/Alkyne Platinum complexes Organosilyl compounds mdpi.com
R₃SiK + R'₃GeCl - Organic this compound (R₃SiGeR'₃) wikipedia.org

Electron transfer is a key process in the reactivity of silylgermanes, particularly in the formation of reactive intermediates like germyl (B1233479) anions. Germyl anions can be generated from silylgermanes through the cleavage of the Si-Ge bond. For instance, treatment of certain silylgermanes with methyllithium (B1224462) results in the methylation of the silicon atom and the formation of the corresponding germyl anion. researchgate.net This reactivity highlights the selective cleavage of the Si-Ge bond, which can be influenced by the substituents on both silicon and germanium.

The generation of metal-free trialkylgermyl anions from this compound and digermane (B87215) has also been reported. gakushuin.ac.jp The formation of silyl and germyl anions often occurs through the cleavage of Si-Si, Ge-Ge, or Si-Ge bonds by reactive metals like lithium or by organolithium reagents. uni-oldenburg.de In some cases, an electron transfer mechanism is postulated to be more likely than a direct nucleophilic attack, especially when sterically demanding reagents are used. uni-oldenburg.de

The stability and reactivity of these anionic species are central to their synthetic utility. Chiral silyl anions, for example, can be generated from optically active silylgermanes by selective cleavage of the Si-Ge bond with lithium metal, proceeding with retention of configuration at the silicon center. chemrxiv.org The study of these electron transfer processes is often supported by electrochemical methods and computational calculations to understand the energetics and pathways involved. nih.govresearchgate.net Anion binding can also play a significant role, influencing the rates of photoinduced electron transfer and back electron-transfer reactions in specially designed supramolecular systems. rsc.org

Radical-polar crossover (RPC) represents a mechanistic paradigm that connects one-electron (radical) and two-electron (polar) chemistry. snnu.edu.cnnih.gov This process is relevant to the transformations of this compound derivatives. An RPC sequence typically involves the formation of a radical intermediate, which is then converted into a polar (cationic or anionic) intermediate through an electron transfer event, or vice-versa. mdpi.com

In the context of silicon chemistry, electroreductive methods can generate silyl radicals from stable precursors like chlorosilanes. nih.gov These nucleophilic silyl radicals can add to unsaturated bonds, such as in alkenes. The resulting carbon-centered radical can then be further reduced at the cathode to a carbanion (a radical-polar crossover event), which can be trapped by an electrophile. mdpi.comnih.gov The stabilization of radical or anionic intermediates by a silyl group is a key factor in these transformations. rsc.org

For this compound-related compounds, a similar mechanism can be envisioned. For example, a radical generated adjacent to a germylsilyl group could undergo transformations where the initial radical addition is followed by an oxidation or reduction step to form an ion, which then reacts further. The mechanism switch between a purely radical pathway and an RPC pathway can be influenced by factors such as the stability of the radical intermediate and the reaction conditions. nih.gov Experimental and computational studies on related systems, such as the reaction of germyl radicals with NF₃, show the complexity of these radical processes, which can involve substitution or abstraction pathways. nih.gov

Investigation of electron transfer reactions involving this compound and derived germyl anions

Chemical Kinetics of this compound Reactions

The study of chemical kinetics provides quantitative insight into reaction rates, activation energies, and the factors that control the speed and outcome of chemical processes involving this compound.

Kinetic studies have been performed on reactions relevant to this compound formation and decomposition. The gas-phase reaction of silylene (SiH₂) with germane (GeH₄) to form this compound has been studied using time-resolved techniques. rsc.org The reaction was found to be a fast association process, occurring near the collision rate at 298 K. rsc.orgresearchgate.net

The second-order rate constants for this reaction were measured over a temperature range of 295–553 K and found to fit the Arrhenius equation: log(k/cm³ molecule⁻¹ s⁻¹) = (−9.88 ± 0.02) + (2.13 ± 0.17 kJ mol⁻¹)/RTln10 rsc.org

This equation relates the rate constant (k) to the absolute temperature (T), the activation energy (Ea), and the pre-exponential factor (A). The activation energy is the minimum energy required for a reaction to occur, and it represents a potential barrier that reactants must overcome. mit.eduopentextbc.ca

The thermal decomposition of related hydrides like germane (GeH₄) and digermane has also been kinetically characterized. For GeH₄ decomposition, the main channel leads to germylene (GeH₂) and H₂. researchgate.net The activation energy for the formation of GeH₃ and GeH₂ radicals from germane is reported to be 355.6 and 221.8 kJ mol⁻¹, respectively, indicating that the formation of GeH₂ is energetically favored. nih.gov Such data are crucial for modeling chemical vapor deposition processes where this compound might be used as a precursor.

Table 2: Kinetic Parameters for Selected this compound-Related Reactions

Reaction Temperature Range (K) Rate Constant Expression / Activation Energy (Ea) Reference
SiH₂ + GeH₄ → [H₃SiGeH₃]* 295–553 log(k/cm³ molecule⁻¹ s⁻¹) = (−9.88) + (2.13 kJ mol⁻¹)/RTln10 rsc.org
GeH₄ → GeH₃ + H - Ea = 355.6 kJ mol⁻¹ nih.gov

*Note: The initial product, this compound, may decompose under experimental conditions. rsc.org

Several factors influence the rates and selectivity of reactions involving this compound. As with most chemical reactions, these include reactant concentration, temperature, the physical state of reactants, and the presence of a catalyst. opentextbc.calibretexts.orgconsensus.app An increase in temperature generally increases the reaction rate by raising the average kinetic energy of the molecules, leading to more frequent and energetic collisions. opentextbc.calibretexts.org

In this compound chemistry, steric effects play a particularly significant role. wikipedia.org Steric hindrance arises from the spatial arrangement of atoms, where bulky substituent groups can impede the approach of reactants, slowing down or preventing a reaction. wikipedia.orgnumberanalytics.com This can be seen in the reactions of polysilanes with different organolithium reagents, where the steric demands of the nucleophile can dictate the reaction pathway. uni-oldenburg.de

Determination of specific reaction rates and activation parameters for this compound processes

Characterization of Intermediates and Transition States in this compound Reaction Pathways

The understanding of a chemical reaction's mechanism is fundamentally dependent on the characterization of its transient species, namely intermediates and transition states. Intermediates are short-lived, metastable species that correspond to local energy minima along the reaction coordinate, while transition states represent the highest energy point on the minimum energy path between reactants and products, corresponding to a saddle point on the potential energy surface. researchgate.netacs.org The characterization of these fleeting structures in this compound reaction pathways relies heavily on a synergy between computational modeling and specialized experimental techniques.

Computational Investigation of Reaction Mechanisms

Theoretical chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), has become an indispensable tool for elucidating the complex reaction pathways of this compound and related compounds. acs.orgacs.org These computational approaches allow for the mapping of potential energy surfaces, the identification of stationary points (reactants, products, intermediates), and the location of transition states. numberanalytics.comnih.gov

Homolytic Substitution Reactions: Computational studies have explored the mechanisms of free radical homolytic substitution at the silicon-germanium bond. These reactions can proceed via two main pathways: a backside attack, analogous to the SN2 mechanism, or a less common frontside attack. For the reaction of a silyl radical (•SiH₃) with this compound (H₃SiGeH₃), both mechanisms have been investigated. High-level calculations predict that while homolytic substitution at silicon and germanium generally favors the backside mechanism, reactions at heavier atoms like tin can be less discriminate. researchgate.net The energy barriers for these pathways are crucial for predicting reaction kinetics.

ReactionAttacking RadicalMechanismTheory LevelCalculated Energy Barrier (kJ/mol)Reference
H₃Ge• + H₃SiGeH₃GermylBacksideCCSD(T)/DZP//MP2/DZP65.2 researchgate.net
H₃Ge• + H₃SiGeH₃GermylFrontsideCCSD(T)/DZP//MP2/DZP76.7 researchgate.net
H₃Si• + H₃SiGeH₃Silyl---
H₃Sn• + H₃SiGeH₃Stannyl (B1234572)---

Table 1: Computationally determined energy barriers for homolytic substitution reactions involving germane derivatives. Data for this compound-specific reactions with silyl and stannyl radicals require further specific computational studies, but trends can be inferred from related systems.

Insertion Reactions: Another important class of reactions involves the insertion of divalent species like germylenes (R₂Ge) or silylenes (R₂Si) into chemical bonds. Computational studies on the insertion of dimethylgermylene (Ge(CH₃)₂) into various X-H bonds (where X = C, Si, O, S, etc.) reveal a general mechanism. acs.org The reaction commences with the formation of a stable donor-acceptor complex between the germylene and the substrate molecule. acs.org This intermediate then proceeds through a high-energy, three-membered-ring transition state to form the final insertion product. acs.org The reactivity is found to be significantly higher for insertion into Si-H bonds compared to C-H bonds. acs.org

Experimental Characterization of Ionic Intermediates

While transition states are, by definition, not directly observable, transient intermediates can sometimes be detected under specific experimental conditions. Gas-phase ion chemistry provides a powerful platform for studying the intrinsic reactivity of ions without the influence of solvent molecules. colorado.edu Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry allow for the trapping and interrogation of ions, enabling the study of their reactions and structures. researchgate.netscielo.br

For example, the gas-phase reaction between a trimethylsilyl (B98337) cation (Me₃Si⁺) and tetramethoxygermane (B3044006) (Ge(OMe)₄) has been studied. researchgate.net The results show the formation of various silyl and germyl cations, indicating an exchange of methyl and methoxy (B1213986) groups. researchgate.net Ab initio calculations on a model system suggest that these reactions proceed through the initial formation of a very strong Lewis acid-base complex as a key intermediate. researchgate.net Within this complex, the migration of a germyl or silyl group can occur via a bridged transition state, leading to the observed product ions. researchgate.net

Photochemical Investigations into the Reactivity of this compound and its Derivatives

Photochemistry explores chemical reactions initiated by the absorption of light. For this compound and its derivatives, photochemical methods are crucial for generating highly reactive intermediates like radicals, silylenes, and germylenes, which are central to the synthesis of more complex organosilicon and organogermanium compounds. researchgate.net

Photochemical Synthesis and Decomposition

The photolysis of simple hydrides can be a route to synthesizing more complex molecules. For instance, the mercury-photosensitized decomposition of silane-germane mixtures has been used to prepare this compound (H₃SiGeH₃). uni-giessen.de The primary photochemical step is the decomposition of one of the hydrides to generate a reactive intermediate, such as silylene (SiH₂), which then inserts into a Ge-H bond of a germane molecule. acs.orguni-giessen.de

Conversely, the photolysis of this compound itself can lead to the cleavage of the Si-H, Ge-H, or the weaker Si-Ge bond, generating various radical species. The photochemically induced homolytic cleavage of the Si-Ge bond is a direct route to generating both silyl and germyl radicals. researchgate.net

Photolysis of this compound Derivatives

The photochemical behavior of substituted silylgermanes is a rich field of study, often utilized to generate specific reactive intermediates under controlled conditions. The nature of the substituents and the wavelength of light used can direct the reaction toward different pathways. nih.gov

Generation of Germylenes and Digermenes: A significant application of the photolysis of this compound derivatives is the generation of germylenes (R₂Ge), which are germanium analogues of carbenes. For instance, the laser pulse photolysis of phenyl bis(trimethylsilyl)germane in cyclohexane (B81311) produces dimethylgermylene. nih.gov Similarly, photolysis of bis(silyl)germanes with bulky substituents is a known method for generating transient or even stable digermenes (R₂Ge=GeR₂). researchgate.net This reaction is believed to proceed through the initial formation of a germylene, which then dimerizes. researchgate.net

This compound DerivativeIrradiation ConditionsKey IntermediatesPrimary ProductsReference(s)
Silane/Germane MixtureMercury-sensitized hvSilylene (SiH₂)This compound (H₃SiGeH₃) uni-giessen.de
Phenyl bis(trimethylsilyl)germaneLaser pulse photolysis (266 nm)Dimethylgermylene (Me₂Ge)Tetramethyldigermane nih.gov
Bulky bis(silyl)germanesPhotolysis (hv)Germylene (R₂Ge)Digermene (R₂Ge=GeR₂) researchgate.net
TetraacylgermanesLED (385-460 nm)Germyl radicals, Acyl radicalsPhotopolymer, Bleached fragments nih.gov

Table 2: Summary of selected photochemical reactions involving this compound and its derivatives.

Advanced Chemistry of Silylgermane Derivatives and Analogues

Synthesis and Chemical Transformations of Organosilylgermanes

The synthesis of organosilylgermanes, compounds containing a silicon-germanium bond and organic substituents, can be achieved through several established routes. A common strategy involves the coupling of silyl (B83357) and germyl (B1233479) precursors. For instance, the reaction between a silylpotassium species (R₃SiK) and a chlorogermane (R'₃GeCl), or conversely, a germylpotassium species (R'₃GeK) with a chlorosilane (R₃SiCl), effectively forms the Si-Ge bond. wikipedia.org An alternative method is a Wurtz-type coupling, where a trialkylsilyl halide and a trialkylgermyl halide react with sodium metal to yield the fully alkylated silylgermane. wikipedia.org

Recent research has explored more complex chemical transformations of organothis compound scaffolds. A notable example is the synthesis of an octagermacubane, a cage-like cluster compound, through the thermolysis of a 1:1 mixture of tris(di-tert-butylmethylsilyl)germane and bis(di-tert-butylmethylsilyl)germane at 100°C. researchgate.net This transformation highlights the potential of silylgermanes to serve as precursors for complex inorganic clusters. researchgate.net Furthermore, specific oligothis compound compounds have been developed as advanced precursors for the rapid, low-temperature synthesis of germanium (Ge) nanowires via a solution-liquid-solid (SLS) mechanism. researchgate.net These precursors, featuring weak Ge-H bonds, enable the formation of high-yield nanowires at temperatures between 180°C and 380°C. researchgate.net

Methodologies for introducing diverse organic functionalities onto the this compound scaffold

The introduction of a wide array of organic groups onto the this compound core is fundamental to tuning its chemical and physical properties. The synthetic methodologies inherently allow for this diversity. By choosing appropriate starting materials for coupling reactions, specific functionalities can be incorporated. For example, in the reaction between silylpotassium and chlorogermane, the nature of the resulting organothis compound (R₃Si-GeR'₃) is dictated by the organic groups (R and R') present on the precursors. wikipedia.org This modular approach allows for the attachment of various alkyl or aryl groups.

The concept of the this compound as a "scaffold" implies a core structure that can be systematically modified. rsc.orgnih.govrsc.orgchemrxiv.org C-H functionalization strategies, while broadly applied in organic chemistry, provide a conceptual framework for how complex organic moieties can be built and then attached to the Si-Ge core, expanding the chemical space and potential applications of these molecules. rsc.orgrsc.org The ability to pre-design silyl and germyl reagents with desired functionalities is key to constructing these tailored molecular architectures.

Halogenated this compound Derivatives: Synthesis and Reactivity

Halogenated silylgermanes are important intermediates and targets of study due to the reactivity of the halogen substituents. Their synthesis can be achieved through methods such as the oxidative addition of silicon halides to low-valent germanium species. For example, the reaction of a diarylgermylene with silicon tetrachloride (SiCl₄) in diethyl ether results in the formation of a chlorothis compound, M(Ar)₂Cl(SiCl₃), in good yield. acs.org This demonstrates a direct method for creating a this compound that is heavily functionalized with chlorine atoms. acs.org General syntheses can also involve the coupling of trialkylsilyl halides with trialkylgermyl halides. wikipedia.org

The reactivity of this compound derivatives can be exploited to introduce halogens. In a notable reaction, an octagermacubane derived from this compound precursors reacts with dichloromethane (B109758) (CH₂Cl₂) to yield a novel dichloro-octagermacubane. researchgate.net This demonstrates that the Ge-Ge bonds within the this compound-derived cluster are susceptible to reaction with halogenated reagents, allowing for post-synthesis functionalization of the cage structure. researchgate.net The replacement of hydrogen atoms in hydrocarbons with halogens is a fundamental reaction type, and similar principles apply to the heavier Group 14 hydrides. ncert.nic.in

Research on the Generation of Germylenes from this compound Precursors

Silylgermanes have been successfully utilized as precursors for the generation of germylenes, which are highly reactive germanium(II) species analogous to carbenes. Research has shown that a bis(silyl)germylene can be generated through the reductive elimination of a silane (B1218182) from a tris(silyl)germane precursor. researchgate.net This process typically occurs under thermal conditions, for instance, by heating a tris(silyl)germane, which leads to the elimination of a silane molecule (e.g., tBuMe₂SiH) and the formation of the corresponding germylene. researchgate.net The ability to generate germylenes from stable, well-defined this compound precursors is significant for studying the reaction mechanisms and synthetic applications of these transient species. researchgate.net

Comparative Academic Studies with Related Group 14 Hydrides, including Disilanes and Digermanes

This compound (H₃Si-GeH₃) is a heterodiatomic hexahydride, and its properties are often compared and contrasted with its homodiatomic analogues, disilane (B73854) (H₃Si-SiH₃) and digermane (B87215) (H₃Ge-GeH₃). unacademy.comwikipedia.org These compounds are part of the broader family of Group 14 hydrides, which exhibit systematic trends in their structure and reactivity. unacademy.comscribd.com

Electronic and structural comparisons within the Si-Ge hydride series

The electronic and structural properties of Group 14 hydrides show clear periodic trends. As one descends the group from silicon to germanium, the atomic radius increases, and electronegativity decreases. unacademy.com This directly impacts bond lengths and strengths. The Ge-H bond is longer and weaker than the Si-H bond, and the Ge-Ge bond is longer and weaker than the Si-Si bond. wikipedia.orgscribd.com The Si-Ge bond length is intermediate between the Si-Si and Ge-Ge bond lengths. The weak nature of the π-bonds for heavier Group 14 elements like Si and Ge leads to their unsaturated hydrides (disilene, H₂Si=SiH₂; digermene, H₂Ge=GeH₂) adopting trans-bent structures, in contrast to the planar structure of ethylene. researchgate.net

Theoretical calculations and experimental data provide specific values for these parameters, illustrating the differences within the series.

PropertySiHGeH
Equilibrium Bond Length (Rₑ)1.520 Å1.587 Å
Harmonic Constant (ωₑ)2041.80 cm⁻¹1900.38 cm⁻¹
Table based on data from spectroscopic studies. frontiersin.org

The lower harmonic constant for GeH compared to SiH indicates a weaker bond. frontiersin.org This trend extends to the catenated hydrides; the thermal stability of Group 14 hydrides decreases down the group, making digermane less stable than disilane. unacademy.comwikipedia.org

Analysis of reactivity parallels and divergences among Group 14 hydrides

The reactivity of Group 14 hydrides generally increases down the group. unacademy.comscribd.com This is a direct consequence of the decreasing E-H and E-E bond strengths (where E = Si, Ge). researchgate.net Germane (B1219785) is more reactive than silane, and digermane is more reactive than disilane. wikipedia.org

A clear divergence in reactivity has been demonstrated in dehydrocoupling reactions. A stabilized lithium carbenoid was shown to successfully mediate the dehydrocoupling of germanes to form digermanes. d-nb.info However, under the same conditions, the reaction with silanes led to a mixture of products, indicating that while the Si-H bond is reactive, it follows a different and less selective pathway in this specific transformation. d-nb.info This highlights a significant divergence in the chemical behavior between silicon and germanium hydrides. d-nb.info

Another key difference is the tendency for catenation, which is the ability of an element to form long chains. unacademy.com This property is most pronounced for carbon, but it diminishes significantly down Group 14. unacademy.comwikipedia.org While silanes (SiₙH₂ₙ₊₂) are known for n up to 8, the corresponding germane chains are much less stable. wikipedia.org The reactivity of this compound is often intermediate between that of disilane and digermane, reflecting its hybrid Si-Ge nature.

Silylgermane As a Precursor in Advanced Materials Science

Applications in Semiconductor Manufacturing Processes

The properties of silylgermane make it a valuable tool in the precise manufacturing of modern semiconductor devices. Its application is primarily centered on the deposition of high-quality silicon-germanium (SiGe) thin films, which are crucial for enhancing the performance of microelectronic components.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are cornerstone techniques for creating the ultra-thin films required in microelectronics. google.com this compound is particularly notable for its use in CVD processes to grow SiGe films. acs.orgsigmaaldrich.com While ALD offers unparalleled atomic-level control through sequential, self-limiting surface reactions, its application with a single-source precursor like this compound for SiGe growth is less documented than CVD. google.comuio.no ALD processes for silicon and germanium materials often rely on separate precursors, such as chlorosilanes for silicon and germane (B1219785) (GeH₄) for germanium, or have been developed for binary compounds like germanium oxide (GeO₂). google.comgoogle.comuni-hannover.de

The primary advantage of using this compound in CVD is the ability to deposit SiGe films at significantly lower temperatures than traditional methods, which is critical for maintaining the integrity of complex, multi-layered device architectures. acs.orggoogle.com

Epitaxial growth, where a crystalline film is grown on a crystalline substrate, is essential for creating high-performance semiconductor devices. When SiGe is grown epitaxially on a silicon substrate, the larger lattice constant of germanium compared to silicon induces compressive strain in the SiGe layer. acs.orgresearchgate.net This strain is highly desirable as it can significantly enhance the mobility of electrical charge carriers (electrons and holes), leading to faster and more efficient transistors. acs.orgresearchgate.net

This compound is an effective precursor for the epitaxial deposition of strained SiGe layers. acs.org Advanced strategies often involve using this compound and its derivatives as single-source precursors in CVD to deposit these strained layers directly onto silicon wafers. sigmaaldrich.com The inherent Si-Ge bond in the precursor molecule facilitates the formation of a stoichiometric SiGe alloy on the substrate. sigmaaldrich.comgoogle.com This method can create pseudomorphic films—layers that conform to the lattice structure of the silicon substrate—which are essential for strain engineering in the source and drain regions of advanced CMOS transistors. sigmaaldrich.comhitachihyoron.com

Furthermore, research has demonstrated the use of chlorinated this compound compounds, such as monochlorothis compound (ClH₂SiGeH₃) and dichlorothis compound (Cl₂HSiGeH₃), as highly reactive designer precursors. sigmaaldrich.com These molecules enable the deposition of SiGe films with extreme compressive strain, far exceeding what can be achieved with conventional multi-component deposition processes. sigmaaldrich.com For example, using ClHSi(GeH₃)₂ as a precursor, Si₀.₃₃Ge₀.₆₇ layers have been grown that exhibit compressive strain approaching 2.5%, a value obtained in films with thicknesses that far exceed the typical equilibrium critical value. sigmaaldrich.com

A key advantage of this compound is that it enables high-quality film deposition at reduced temperatures, typically in the range of 300°C to 475°C. acs.orggoogle.com This low thermal budget is crucial for preventing unwanted diffusion and preserving the sharp interfaces required in nanoscale devices. researchgate.net

Several methodologies exist to control the germanium concentration and optimize film quality using this compound:

Single-Source Precursor Stoichiometry : The most direct method for controlling composition is the use of this compound derivatives with a specific Si-to-Ge ratio. The (H₃Ge)ₓSiH₄₋ₓ family of molecules allows for the deposition of films with SiGe, SiGe₂, SiGe₃, and SiGe₄ stoichiometries that directly reflect the composition of the precursor molecule. google.com For instance, using ClHSi(GeH₃)₂ has been shown to produce Si₀.₃₃Ge₀.₆₇ films, indicating the direct incorporation of the precursor's SiGe₂ core into the film. sigmaaldrich.com

Flow Rate and Dilution Control : When using this compound (SiH₃GeH₃), the germanium concentration in the deposited film can be modulated by varying the precursor's flow rate and by introducing a diluent gas, such as hydrogen (H₂) or nitrogen (N₂). acs.org This allows for the growth of Ge-rich films, with concentrations exceeding 55 atomic %, by adjusting the ratio of this compound to the diluent gas. acs.org

Optimizing Film Quality : this compound-based CVD can produce smooth SiGe films with a surface roughness of 3 nm rms or less. acs.org The deposition rate, which can be as high as 10 nm/hr at these low temperatures, can be precisely controlled by managing the this compound flow rate and substrate temperature. acs.org This control is vital for growing very thin, strained films that are typically less than 10 nm thick. acs.org

Parameter This compound (SiH₃GeH₃) **Chlorinated Silylgermanes (e.g., ClHSi(GeH₃)₂) **(H₃Ge)ₓSiH₄₋ₓ Family
Deposition Method Low-Pressure CVDLow-Pressure CVDLow-Pressure CVD
Temperature Range 300°C - 475°C acs.org400°C - 450°C sigmaaldrich.com300°C - 450°C google.com
Ge Concentration Control Modulated by flow rate and H₂/N₂ diluent acs.orgDetermined by precursor stoichiometry (e.g., SiGe₂) sigmaaldrich.comPrecisely set by precursor choice (SiGe, SiGe₂, etc.) google.com
Resulting Film Strained or relaxed SiGe, >55% Ge achievable acs.orgHighly strained Si₀.₃₃Ge₀.₆₇ sigmaaldrich.comHomogeneous SiGe, SiGe₂, SiGe₃, SiGe₄ google.com
Growth Rate ~10 nm/hr acs.org6-8 nm/min sigmaaldrich.comN/A
Surface Roughness ≤ 3 nm rms acs.orgN/AAtomically planar surfaces google.com

This compound serves as a precursor for the synthesis of germanium-based nanomaterials, including germanium quantum dots and nanowires. acs.orgsigmaaldrich.com These nanostructures are of great interest for applications in electronics and quantum computing due to their unique size-dependent properties.

The synthesis of Ge-rich quantum dots can be achieved using the (H₃Ge)ₓSiH₄₋ₓ family of precursors at temperatures above 500°C. google.com This method produces coherent, defect-free islands with a narrow size distribution and precisely controlled composition. google.com For nanowire synthesis, related oligothis compound compounds have been used as precursors to rapidly produce germanium nanowires at temperatures as low as 180°C via a solution-liquid-solid (SLS) mechanism. uni-hannover.de Ge/Si core/shell nanowires are particularly promising for forming quantum dots intended for quantum computing applications, as the spin-zero nuclei of the most abundant silicon and germanium isotopes help to minimize decoherence from hyperfine interactions.

This compound is used in the production of advanced semiconductor devices and solar cells, primarily through its role in creating high-quality SiGe films. acs.orgsigmaaldrich.com

In advanced semiconductor devices like high-speed transistors, SiGe layers are used to create strain, which boosts performance. researchgate.net SiGe heterojunction bipolar transistors (HBTs), for example, use a graded SiGe base layer to create a drift field that accelerates electrons, enabling very high-speed operation. researchgate.net The ability of this compound to deposit precisely controlled, strained SiGe layers at low temperatures makes it a key enabler for such technologies. acs.orggoogle.com

Advanced strategies for epitaxial layer deposition and strain engineering in SiGe systems

Utilization in the Synthesis of Germanium Quantum Dots and Nanowires

Advanced Materials Synthesis from this compound Precursors

The utility of this compound extends to the synthesis of a broader class of advanced materials beyond standard SiGe alloys. By using this compound and its heavier analogues as single-source precursors, researchers can create novel materials with precisely tailored stoichiometry and metastable structures that are inaccessible through conventional methods. sigmaaldrich.comgoogle.com

The synthesis of the entire family of silyl-germyl molecules, (H₃Ge)ₓSiH₄₋ₓ (where x = 1-4), provides a direct route to new Si-based semiconductors. google.com These precursors allow for the low-temperature growth of epitaxial layers and quantum dots with Ge-rich compositions like SiGe₂, SiGe₃, and SiGe₄, where the material's composition is a direct inheritance from the molecular precursor. google.com Similarly, chlorinated derivatives like ClHSi(GeH₃)₂ and Cl₂Si(GeH₃)₂ are used to fabricate SiGe alloys with exceptionally high compressive strain, creating new possibilities for strain engineering in electronic devices. sigmaaldrich.com This approach of "designer precursors" represents a significant shift from traditional multi-source CVD, offering a pathway to materials with novel structural and electronic properties. sigmaaldrich.com

Exploration of this compound in the preparation of novel silicon and germanium-based materials

This compound (SiH₃GeH₃) is a versatile precursor for creating novel materials composed of silicon and germanium. wikipedia.org Its inherent 1:1 atomic ratio of silicon to germanium provides a direct molecular route to stoichiometric SiGe alloys, while its gaseous nature makes it suitable for chemical vapor deposition (CVD) processes. Researchers utilize this compound and related oligothis compound compounds to synthesize a variety of advanced materials, including crystalline thin films, quantum dots, and nanowires. wikipedia.orgresearchgate.net

The thermal decomposition of this compound on a substrate allows for the controlled growth of SiGe layers. This method is a cornerstone for producing materials that are not easily accessible through conventional high-temperature bulk alloy techniques. For instance, the synthesis of germanium nanowires has been achieved at relatively low temperatures using oligothis compound precursors, highlighting the reactivity and utility of Si-Ge hydride compounds. researchgate.net The molecular structure of this compound, which can be seen as a germane molecule with one hydrogen replaced by a silyl (B83357) group, provides a unique platform for fabricating materials with integrated silicon and germanium components at the atomic level. wikipedia.org

Precursor design strategies for tailoring specific material properties (e.g., electronic, opto-electronic)

A key strategy for tailoring the properties of resulting SiGe materials involves the chemical modification of the this compound precursor itself. By selectively replacing hydrogen atoms with more reactive species like chlorine, researchers can design precursors with enhanced reactivity and decomposition characteristics. This approach allows for lower deposition temperatures, which is critical for modern semiconductor manufacturing to maintain the integrity of underlying device structures. researchgate.netacs.org

A new class of selectively chlorinated this compound compounds, such as monochlorothis compound (ClH₂SiGeH₃) and dichlorothis compound (Cl₂HSiGeH₃), has been developed for the low-temperature (400–450 °C) deposition of high-purity, crystalline SiGe films. researchgate.netacs.org A significant advantage of this method is that the Si-Ge molecular core of the precursor is incorporated directly into the growing film, offering precise control over the material's composition. acs.org For example, using ClH₂SiGeH₃ and Cl₂HSiGeH₃ has enabled the growth of stoichiometric Si₀.₅₀Ge₀.₅₀ films. acs.org

Furthermore, this precursor design strategy can be extended to heavier, germanium-rich analogues like ClHSi(GeH₃)₂ and Cl₂Si(GeH₃)₂. researchgate.net These compounds not only allow for the deposition of films with higher germanium content but also lead to the formation of novel, epitaxy-stabilized tetragonal structures. These structures exhibit unprecedented levels of compressive strain, a highly desirable characteristic for enhancing charge carrier mobility in high-speed transistors. researchgate.netacs.org The ability to fine-tune properties like composition and strain through precursor design is a powerful tool for creating materials with specific electronic and opto-electronic functionalities. mdpi.commdpi.com

Table 1: Examples of Designed this compound Precursors and Resulting Material Properties

Precursor CompoundKey Design FeatureDeposition TemperatureResulting MaterialNotable PropertiesReference
ClH₂SiGeH₃ / Cl₂HSiGeH₃Selective chlorination of the silyl group400–450 °CCrystalline Si₀.₅₀Ge₀.₅₀ filmsHigh purity; precise stoichiometric control. researchgate.netacs.org
ClHSi(GeH₃)₂Higher Ge:Si ratio in precursor420 °CSi₀.₃₃Ge₀.₆₇ layersNovel tetragonal structure; high compressive strain. researchgate.net
Cl₂Si(GeH₃)₂Dichlorinated, Ge-rich precursor420 °CSiGe alloy for source/drain regionsEnables selective growth in transistor structures. researchgate.net

Investigation of Zintl phases as reactive precursors for extended solid materials incorporating this compound units

In the broader context of synthesizing novel silicon and germanium materials, Zintl phases represent a powerful and complementary solid-state precursor approach to the gas-phase chemistry of silylgermanes. escholarship.orgmdpi.com Zintl phases are a class of intermetallic compounds formed between electropositive metals (like alkali or alkaline earth metals) and more electronegative main group elements, including silicon and germanium. semanticscholar.orgnih.gov Their structure and bonding can be understood through the Zintl-Klemm concept, where the electropositive metal donates valence electrons to the more electronegative elements, which then form polyanionic clusters or networks. escholarship.orgnih.gov

These crystalline, salt-like solids have proven to be highly effective reactive precursors for creating metastable forms of silicon and germanium that are inaccessible via traditional methods. escholarship.orgnih.gov By carefully reacting Zintl phases containing Si or Ge anions (e.g., CaSi₂ or Na₄Ge₄) with specific reagents, scientists can produce unique extended solid materials, including new crystalline allotropes, nanoparticles, and two-dimensional nanosheets. escholarship.orgmdpi.com The structural subunits within the Zintl phase often guide the formation of the final product in topotactic reactions, where the crystal structure of the product is directly related to that of the precursor. escholarship.orgmdpi.com This "soft chemistry" approach provides an innovative platform for discovering Si and Ge-based materials with properties that differ significantly from their standard diamond-cubic forms, expanding the toolkit for advanced materials design. escholarship.org

Applications in Functional Coatings and Thin Film Deposition Technologies

This compound is a highly valuable precursor in thin film deposition technologies, particularly for the fabrication of functional coatings used in semiconductor devices. google.com The primary application is in chemical vapor deposition (CVD) processes to grow high-quality epitaxial silicon germanium (SiGe) layers. google.comrsc.org Epitaxial growth, where the crystalline structure of the deposited film aligns with the underlying substrate, is crucial for high-performance electronics.

One of the key advantages of using this compound is the ability to deposit smooth, high-quality SiGe films at very low temperatures, typically between 350 °C and 475 °C. google.com This low thermal budget is advantageous for preserving the integrity of complex, multi-layered device architectures. google.com Furthermore, this compound is often more cost-effective to produce than other complex source gases used for SiGe deposition. google.com

A significant finding is that this compound can be used to deposit SiGe films where the germanium concentration is greater than the 1:1 ratio inherent in the precursor molecule. google.com By introducing a diluent gas, such as hydrogen or nitrogen, into the reaction chamber along with the this compound, the final germanium content in the film can be modulated to levels exceeding 55 atomic %. google.com This control over composition allows for the precise engineering of strain in the semiconductor lattice, which can be used to create buffer layers for growing other advanced materials or to directly enhance the performance of transistors. google.com The ability to deposit thin (e.g., < 10 nm), strained, or thicker, relaxed SiGe layers makes this compound a versatile tool for fabricating a wide range of functional coatings in the electronics industry. google.comswissneutronics.ch

Table 2: Deposition Parameters for Epitaxial SiGe Films Using this compound

ParameterValue/RangePurpose/EffectReference
Precursor GasThis compound (SiGeH₆)Source for both silicon and germanium. google.com
Diluent GasHydrogen (H₂) or Nitrogen (N₂)Helps modulate Ge content above 50 atomic %. google.com
Deposition Temperature350 °C – 475 °CEnables low-temperature, high-quality film growth. google.com
Resulting Film Composition> 55 atomic % GermaniumAchievable by controlling partial pressures and dilution. google.com
Typical Deposition Rate~10 nm/hrControllable by gas flow rate and temperature. google.com
ApplicationEpitaxial buffer layers, strained SiGe filmsFoundation for high-performance electronic devices. google.com

Future Research Directions and Emerging Challenges in Silylgermane Chemistry

Addressing Persistent Synthetic Challenges and Enhancing Methodological Efficiency for Silylgermane and its Analogues

The synthesis of this compound and its derivatives presents a unique set of challenges that researchers are actively working to overcome. A primary obstacle is the hazardous nature of the precursors, such as germane (B1219785) (GeH₄) and various silanes, which are often toxic and pyrophoric, necessitating meticulous handling and specialized equipment. wikipedia.orgqsstudy.com

Current synthetic strategies primarily involve the reaction of germane with chlorosilanes or silicon tetrachloride in the presence of a catalyst or reducing agent. wikipedia.orgqsstudy.com Another established method is the use of a silent electric discharge through a mixture of silane (B1218182) and germane. wikipedia.org While these methods are effective, they often lead to a mixture of products, including higher-order hydrides, making purification and isolation of the desired this compound analogue challenging. wikipedia.org

A significant area of future research lies in enhancing the selectivity and efficiency of these synthetic routes. The development of more sophisticated catalysts that can direct the reaction towards a specific product is a key goal. This would not only improve the yield of the desired this compound analogue but also simplify the purification process, reducing waste and cost.

Furthermore, the synthesis of the entire silyl-germyl series of molecules, (H₃Ge)ₓSiH₄₋ₓ (where x = 1-4), has been demonstrated, including previously unknown species like (H₃Ge)₂SiH₂, (H₃Ge)₃SiH, and (H₃Ge)₄Si. capes.gov.br The challenge now lies in scaling up these syntheses to produce these compounds in practical, high-purity yields for their application as precursors to semiconductor materials. capes.gov.br This includes the development of robust and scalable methods for producing chlorinated this compound analogues, such as ClH₂SiGeH₃ and Cl₂HSiGeH₃, which are highly reactive precursors for low-temperature deposition of SiGe films. researchgate.net

Synthetic ChallengeCurrent ApproachesFuture Research Focus
Hazardous Precursors Silent electric discharge, Reaction of germane with chlorosilanesDevelopment of safer, less toxic starting materials and reaction pathways.
Product Selectivity Catalytic reactions, Reduction reactionsDesign of highly selective catalysts to minimize byproduct formation.
Purification Cryogenic distillation, Chromatographic methodsDevelopment of more efficient and scalable purification techniques.
Yield and Efficiency Optimization of reaction conditions (pressure, temperature)Exploration of flow chemistry and continuous processing methods.
Analogue Synthesis Synthesis of (H₃Ge)ₓSiH₄₋ₓ and chlorinated derivativesScalable production of a wider range of functionalized this compound analogues.

Development of Novel Characterization Techniques for Complex this compound Systems and Reaction Intermediates

The comprehensive characterization of this compound and its complex derivatives is crucial for understanding their structure-property relationships and reaction mechanisms. Standard analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), multinuclear nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to identify and characterize these compounds. capes.gov.brmdpi.com For instance, the vibrational frequencies and normal modes of this compound have been extensively studied and assigned using FTIR and Raman spectroscopy, supported by theoretical calculations. researchgate.net

However, the increasing complexity of this compound-based systems, including polymeric materials and reaction intermediates, necessitates the development and application of more advanced characterization techniques. High-resolution mass spectrometry techniques, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), have proven invaluable for the detailed analysis of fragmentation pathways of silyl (B83357) organic compounds, providing deep insights into their structure and bonding. mdpi.com

A significant challenge lies in the detection and characterization of transient and highly reactive intermediates, which are often key to understanding reaction mechanisms. The first detection of the silylgermylene (H₃SiGeH) molecule, a thermodynamically stable isomer of this compound, was achieved in low-temperature ices using infrared spectroscopy, highlighting the need for specialized techniques to study such fleeting species. researchgate.net Future research will likely focus on the development and application of in-situ and operando spectroscopic methods to monitor reactions in real-time. anton-paar.comnih.gov Combining techniques like a microwave reactor with in-situ Raman spectroscopy can provide a deeper understanding of reaction mechanisms by identifying non-isolable intermediates and short-lived transitional states. anton-paar.com Similarly, operando magic angle spinning (MAS) NMR spectroscopy allows for the direct observation of chemical transformations and interactions at the catalyst surface under actual reaction conditions. nih.gov

Characterization ChallengeAdvanced TechniqueInformation Gained
Complex Structures High-Resolution Mass Spectrometry (FT-ICR-MS)Detailed fragmentation pathways and precise mass determination. mdpi.com
Reactive Intermediates Low-Temperature Matrix Isolation IR SpectroscopyDetection and identification of transient species like silylgermylene. researchgate.net
Reaction Mechanisms In-situ Raman SpectroscopyReal-time monitoring of reactant conversion and intermediate formation. anton-paar.com
Catalyst-Substrate Interactions Operando MAS NMR SpectroscopyDirect observation of surface chemistry and active sites during catalysis. nih.gov

Expanding the Scope of this compound Reactivity and Exploring New Catalytic Applications

The reactivity of this compound is primarily centered around its role as a precursor in chemical vapor deposition (CVD) for the synthesis of silicon-germanium materials. capes.gov.brresearchgate.net However, its potential in broader synthetic and catalytic applications is an expanding area of research. Silylgermanes are known to participate in organometallic reactions involving nucleophiles, electrophiles, and transition metals. qsstudy.com

Future research is aimed at unlocking new modes of reactivity for this compound and its derivatives. This includes exploring their use in novel bond-forming reactions beyond the realm of materials science. The study of N-silylamines, for example, has revealed their distinct electronic properties and complementary reactivity compared to their non-silylated counterparts, making them valuable substrates in C-N and C-C bond-forming reactions. rsc.org Similar investigations into the reactivity of this compound analogues could unveil new synthetic possibilities.

Furthermore, the potential for silylgermanes to act as catalysts themselves or as ligands in catalytic systems is an emerging frontier. The study of gas-phase reactions of silyl and germyl (B1233479) cations has provided fundamental insights into their Lewis acidity and reaction mechanisms, which could inform the design of new catalysts. researchgate.net For instance, silylium-based Lewis acid catalysis has proven to be a powerful approach for the activation of various organic molecules. nih.gov Exploring the catalytic activity of this compound-derived species could lead to the development of novel catalytic systems for a range of organic transformations.

Area of ReactivityCurrent UnderstandingFuture Research Directions
Precursor Chemistry Well-established for CVD of SiGe films. capes.gov.brresearchgate.netDevelopment of new precursors for novel materials with tailored properties.
Organometallic Reactions Known to react with nucleophiles and electrophiles. qsstudy.comExploration of new bond-forming reactions and synthetic methodologies.
Catalysis Limited exploration; fundamental studies on related silyl/germyl cations. researchgate.netDesign of this compound-based catalysts and ligands for organic synthesis.
Small Molecule Activation Analogy to silylium (B1239981) catalysis. nih.govInvestigation of this compound's ability to activate small molecules like CO₂ or N₂.

Innovative Applications of this compound in Forthcoming Technologies and Advanced Materials Platforms

The primary application of this compound lies in the semiconductor industry, where it serves as a crucial precursor for the deposition of silicon-germanium (SiGe) thin films. wikipedia.orgqsstudy.com These SiGe layers are integral to the fabrication of high-performance microelectronic devices, including strained-silicon transistors that offer enhanced carrier mobility and improved device performance. researchgate.netgoogle.com this compound is particularly advantageous for depositing germanium-rich epitaxial films at low temperatures (300-475 °C), which is compatible with advanced semiconductor manufacturing processes. google.com

Beyond conventional transistors, this compound is a key enabler for a range of next-generation electronic and optoelectronic technologies. It is used in the synthesis of germanium quantum dots and nanowires, which have potential applications in advanced sensors, quantum computing, and high-efficiency solar cells. wikipedia.orgqsstudy.comresearchgate.net The use of oligothis compound precursors for the rapid, low-temperature synthesis of germanium nanowires highlights the potential for creating novel nanostructures with tailored properties. researchgate.net

Looking ahead, the unique properties of this compound-derived materials are expected to find applications in even more innovative platforms. The ability to precisely control the composition and strain in SiGeSn alloys, synthesized from this compound and related precursors, opens up possibilities for developing infrared photodetectors and other optoelectronic devices integrated directly onto silicon substrates. researchgate.net Furthermore, the potential for this compound-derived materials in energy storage is an emerging area of interest, with research into their use as high-capacity anodes for lithium-ion batteries. researchgate.net

Technology AreaCurrent Application of this compoundForthcoming Innovations
Microelectronics Precursor for strained SiGe in high-performance transistors. researchgate.netgoogle.comAdvanced transistor architectures (e.g., FinFETs, gate-all-around FETs) with SiGe channels.
Optoelectronics Synthesis of germanium quantum dots and nanowires. wikipedia.orgqsstudy.comresearchgate.netIntegrated silicon photonics, on-chip infrared detectors, and high-efficiency solar cells. researchgate.net
Energy Storage Limited exploration.High-capacity SiGe-based anodes for next-generation lithium-ion batteries. researchgate.net
Advanced Materials Precursor for epitaxial SiGe films. capes.gov.brDevelopment of novel Si-Ge-Sn ternary alloys with tunable electronic and optical properties. researchgate.net

Advancements in Computational Chemistry for Predictive Modeling and Rational Design in this compound Research

Computational chemistry has become an indispensable tool in this compound research, enabling the prediction of molecular properties and guiding the rational design of new compounds and materials. capes.gov.brresearchgate.net Density Functional Theory (DFT) is widely used to investigate the structural, thermochemical, and vibrational properties of this compound and its analogues. capes.gov.br These theoretical calculations provide valuable insights that complement experimental findings, for example, by helping to assign vibrational modes in FTIR and Raman spectra. researchgate.net

Future advancements in computational chemistry are poised to further accelerate progress in the field. The use of more accurate and computationally efficient methods will allow for the study of larger and more complex this compound systems, including their interactions with surfaces and their behavior in the solid state. This will be crucial for understanding the mechanisms of thin film growth from this compound precursors and for designing materials with specific electronic and optical properties.

The integration of machine learning (ML) with computational chemistry is a particularly promising area of development. nih.govdatagrok.aimdpi.com ML models can be trained on large datasets of calculated or experimental data to predict the properties of new this compound derivatives much faster than traditional quantum chemical methods. This data-driven approach can be used to screen large virtual libraries of compounds for desired properties, accelerating the discovery of new materials for specific applications. For instance, ML models can be developed to predict the glass transition temperature or other key properties of this compound-based polymers. nih.gov This synergy between first-principles calculations and data-driven models will be instrumental in the rational design of the next generation of this compound-based materials.

Computational ApproachApplication in this compound ResearchFuture Advancements
Density Functional Theory (DFT) Calculation of molecular geometries, vibrational frequencies, and reaction energetics. capes.gov.brresearchgate.netDevelopment of more accurate functionals for heavy elements; application to larger systems and solid-state materials.
Ab Initio Methods High-accuracy calculations of thermochemical data, such as heats of formation. acs.orgIncreased computational power enabling routine use of high-level methods for larger molecules.
Molecular Dynamics (MD) Simulation of the dynamics of this compound molecules and their interactions.Multiscale modeling to bridge the gap between molecular-level simulations and macroscopic material properties.
Machine Learning (ML) Not yet widely applied to this compound.Development of predictive models for properties of this compound derivatives to accelerate materials discovery. nih.govmdpi.com

Integration of this compound Research with Principles of Sustainable and Green Chemistry

The principles of sustainable and green chemistry are increasingly being integrated into all areas of chemical research and manufacturing, and this compound chemistry is no exception. A major focus of this integration is addressing the inherent hazards associated with this compound and its precursors. wikipedia.orgqsstudy.com The development of safer, less toxic, and more environmentally benign synthetic routes is a key challenge and a significant area for future research.

Applying green chemistry principles to this compound synthesis involves several strategies. One approach is to improve the atom economy of existing reactions, ensuring that a higher proportion of the starting materials is incorporated into the final product, thereby minimizing waste. The development of highly selective catalysts, as mentioned in section 8.1, is crucial in this regard. Another strategy is to explore the use of greener solvents or even solvent-free reaction conditions to reduce the environmental impact of the synthesis process.

Furthermore, the entire lifecycle of this compound-based materials is coming under scrutiny from a sustainability perspective. This includes considering the energy consumption of deposition processes and the potential for recycling and recovery of germanium and other valuable elements from end-of-life electronic devices. Research into lower-temperature deposition methods using highly reactive precursors like chlorinated silylgermanes not only offers process advantages but also contributes to energy efficiency, a key principle of green chemistry. researchgate.net As the applications of this compound continue to expand, the integration of a "design for degradation" or "design for recycling" philosophy into the development of new materials will become increasingly important. mdpi.comresearchgate.net

Green Chemistry PrincipleRelevance to this compound ChemistryFuture Research Directions
Prevention of Waste Current syntheses can produce byproducts.Development of high-yield, high-selectivity synthetic methods.
Atom Economy Improving the efficiency of precursor utilization.Design of catalytic reactions with high atom economy.
Less Hazardous Chemical Syntheses Use of toxic and pyrophoric precursors. wikipedia.orgqsstudy.comExploration of alternative, safer starting materials and reagents.
Design for Energy Efficiency High-temperature deposition processes.Development of low-temperature synthesis and deposition routes. google.com
Use of Renewable Feedstocks Currently reliant on non-renewable resources.Long-term goal: exploring bio-based sources for silicon and germanium.
Catalysis Catalysts used in synthesis.Development of recyclable and more efficient catalysts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for silylgermane (H₃Si−GeH₃), and how can purity be maximized under laboratory conditions?

  • Methodological Answer : this compound synthesis typically involves gas-phase reactions or chloride-free approaches using germanium and silicon precursors. To optimize purity, researchers should:

  • Use high-purity Ge and Si precursors to minimize side reactions (e.g., GeO₂ reduction with SiH₄) .
  • Employ inert atmospheres (e.g., argon or nitrogen) to prevent oxidation.
  • Characterize intermediates via gas chromatography (GC) or mass spectrometry (MS) to track reaction pathways .
  • Validate final purity through elemental analysis and spectroscopic techniques (e.g., FTIR, NMR) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : Key techniques include:

  • FTIR/Raman Spectroscopy : To identify Ge-H and Si-H vibrational modes (e.g., peaks at ~1900–2100 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ²⁹Si NMR to confirm hydrogen environments and silicon-germanium bonding .
  • X-ray Diffraction (XRD) : For crystalline samples, though this compound’s gaseous state at STP complicates this. Alternative: Cryogenic trapping for solid-phase analysis .
  • Mass Spectrometry : To verify molecular weight and detect impurities .

Q. How does this compound’s stability vary under different temperature and pressure conditions?

  • Methodological Answer : Stability protocols involve:

  • Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds (e.g., >200°C triggers Ge-Si bond cleavage) .
  • Controlled Pressure Experiments : Use sealed reactors to study phase transitions and gas-liquid equilibria.
  • Reactivity Tests : Expose this compound to moisture, oxygen, or light to assess degradation pathways. Document half-life using GC-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors.
  • Leak Detection : Install gas sensors for H₃Si−GeH₃ and byproducts (e.g., GeH₄).
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and flame-retardant lab coats due to flammability and corrosivity .

Advanced Research Questions

Q. How can computational models (e.g., DFT) reconcile discrepancies between experimental and theoretical data on this compound’s bond energies?

  • Methodological Answer :

  • Parameter Selection : Use hybrid functionals (e.g., B3LYP) with basis sets accounting for relativistic effects in Ge (e.g., def2-TZVP) .
  • Benchmarking : Compare computed bond dissociation energies (BDEs) with experimental pyrolysis/spectroscopic data. Address outliers by adjusting solvation or entropy models .
  • Error Analysis : Quantify uncertainties in computational approximations (e.g., dispersion corrections) .

Q. What mechanistic insights explain this compound’s role in radical-initiated catalytic cycles?

  • Methodological Answer :

  • Radical Trapping Experiments : Use TEMPO or DPPH to identify transient intermediates via EPR spectroscopy.
  • Kinetic Studies : Monitor reaction rates under varying initiator concentrations (e.g., AIBN) to derive rate laws.
  • Isotopic Labeling : Track hydrogen transfer pathways using deuterated this compound (D₃Si−GeD₃) .

Q. How should researchers address contradictions in reported thermodynamic properties (e.g., ΔfH°) of this compound?

  • Methodological Answer :

  • Data Auditing : Re-evaluate original calorimetry or combustion studies for systematic errors (e.g., impurity interference) .
  • Collaborative Validation : Reproduce measurements across independent labs using standardized protocols.
  • Meta-Analysis : Apply statistical models (e.g., weighted averages) to reconcile divergent datasets .

Q. What methodologies enable life-cycle analysis (LCA) of this compound in green chemistry applications?

  • Methodological Answer :

  • Toxicity Profiling : Assess environmental impact via EC₅₀ tests on aquatic organisms.
  • Degradation Pathways : Study hydrolysis/byproduct formation under simulated environmental conditions.
  • Energy Efficiency Metrics : Compare energy inputs (e.g., synthesis, purification) with functional outputs (e.g., catalytic efficiency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.